
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Análisis De Reacciones Químicas
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, some isoxazole compounds have been shown to inhibit the activity of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . The exact molecular targets and pathways for N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide would depend on its specific structure and functional groups.
Comparación Con Compuestos Similares
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide can be compared with other isoxazole derivatives to highlight its uniqueness. Similar compounds include N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide . These compounds share the isoxazole core but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The presence of the tert-butyl group and the difluorobenzamide moiety in N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide may confer unique properties that make it a valuable compound for specific applications.
Propiedades
Número CAS |
82558-86-9 |
|---|---|
Fórmula molecular |
C14H14F2N2O2 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H14F2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19) |
Clave InChI |
XWNWWSTXXAQTNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


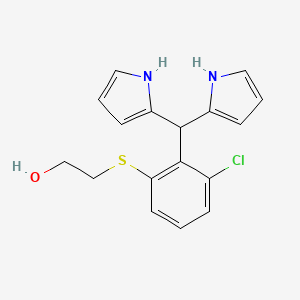
![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
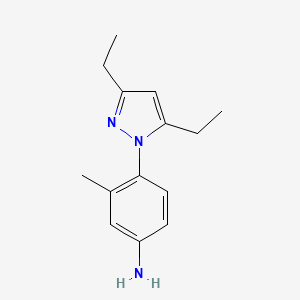

![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)
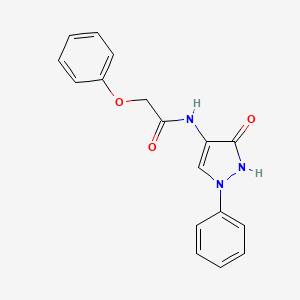
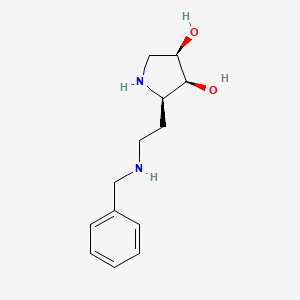
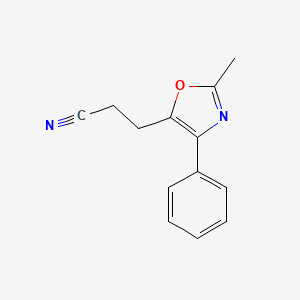
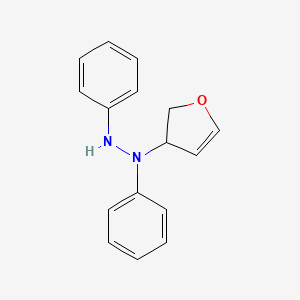
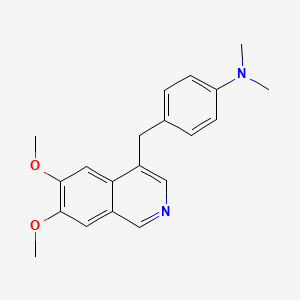
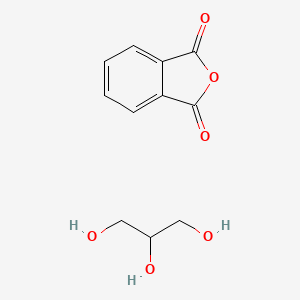

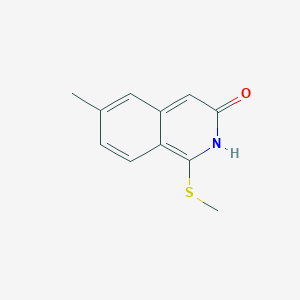
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
